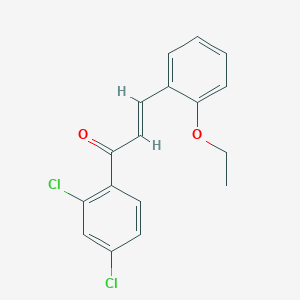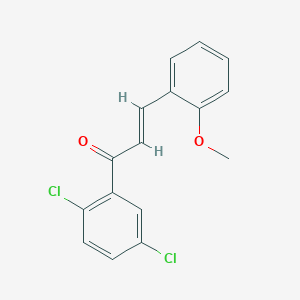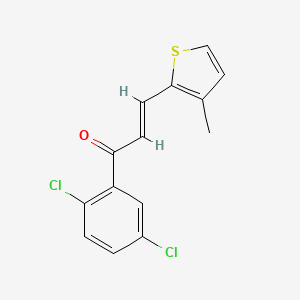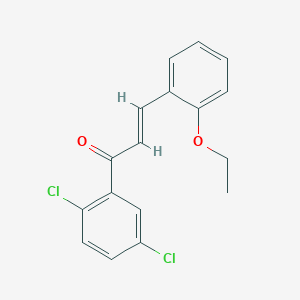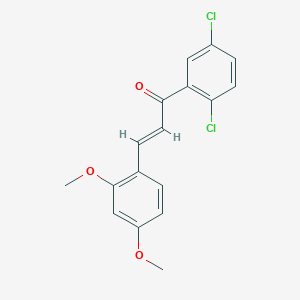
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, also known as 2E-DDPP, is an organic compound with a wide range of applications in both scientific research and industrial processes. 2E-DDPP is an important intermediate in the synthesis of various compounds, and its potential as a building block for the production of useful materials has been explored in recent years.
Scientific Research Applications
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a versatile compound that has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as 2-chloro-4-methoxy-5-nitrophenyl-1-butene and 2-chloro-4-methoxy-5-nitrophenyl-1-hexene. It has also been used as a starting material for the synthesis of polymers, such as polyurethanes and polyamides. In addition, it has been used in the synthesis of dyes, such as 2-chloro-4-methoxy-5-nitrophenyl-1-butene.
Mechanism of Action
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that reacts with a variety of other compounds to form new products. The reaction mechanism of (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is similar to that of other organic compounds, such as aldehydes and ketones. It is believed that the reaction occurs via a nucleophilic addition-elimination mechanism. In this mechanism, a nucleophile (such as a hydroxide ion) attacks the electron-deficient carbon atom of the (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one molecule. This attack results in the formation of an intermediate, which then undergoes an elimination reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one are not well understood. It is believed that the compound has a low toxicity, as it is not readily absorbed by the body and is not known to be metabolized in humans. However, further research is needed to determine the exact effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one on the body.
Advantages and Limitations for Lab Experiments
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a useful compound for laboratory experiments due to its low cost and ease of synthesis. It is also relatively stable, making it ideal for use in a variety of reactions. However, it is important to note that (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is a highly reactive compound, and care must be taken when handling it in a laboratory setting.
Future Directions
There are a number of potential future directions for research involving (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one. These include further exploration of its potential as a building block for the synthesis of novel materials, as well as its potential use in the synthesis of pharmaceuticals and other compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one. Finally, research into methods for the efficient and cost-effective synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is needed in order to make it more widely available for research and industrial applications.
Synthesis Methods
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can be synthesized in a laboratory setting using a variety of methods. One of the most common approaches is through the reaction of 2,5-dichlorophenol with 2,4-dimethoxyphenylprop-2-en-1-one in a solvent such as acetic acid. This reaction yields a mixture of (2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one and its isomer, 3E-DDPP. The two isomers can be separated using column chromatography, and the desired compound can be isolated and purified.
properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-3-11(17(10-13)22-2)4-8-16(20)14-9-12(18)5-7-15(14)19/h3-10H,1-2H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUKGOGGEZIDAM-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






